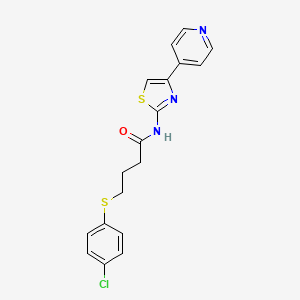

4-((4-chlorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide

Description

The compound 4-((4-chlorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide features a butanamide backbone with two key substituents:

- A 4-chlorophenylthio group at the 4-position of the butanamide chain.

- A 4-(pyridin-4-yl)thiazol-2-yl group attached to the amide nitrogen.

This structure integrates a thiazole ring (common in bioactive molecules) with pyridine and chlorophenyl moieties, which are associated with enhanced pharmacological properties such as antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c19-14-3-5-15(6-4-14)24-11-1-2-17(23)22-18-21-16(12-25-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVAMPYMYZUDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting 4-(pyridin-4-yl)thioamide with α-haloketones under basic conditions.

Introduction of the chlorophenylthio group: This step involves the nucleophilic substitution of a chlorophenylthio group onto the thiazole ring.

Formation of the butanamide moiety: The final step involves the amidation reaction between the thiazole derivative and a butanoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Pyridine Hybrids

Key examples :

N-Substituted 2-(4-pyridinyl)thiazole carboxamides ():

- These compounds share the thiazole-pyridine core but differ in substituents (e.g., methyl groups at the thiazole 4-position and carboxamide linkages).

- Synthesis involves coupling ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amidation .

- Biological activity: Demonstrated in pharmacological screens, though specific targets are unspecified.

4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine derivatives (): Feature a thiazole-amine backbone with nitrophenyl and sulfonamide groups. Synthesized via cyclization (e.g., p-nitro acetophenone + thiourea) and electrophilic substitution .

Comparison :

- The butanamide chain provides greater conformational flexibility than shorter carboxamide or acetamide linkers in analogs .

Chlorophenyl-Thiazole Derivatives

Key examples :

2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (Compound 16, ): Contains a 4-chlorophenyl-thiazole core with a nitroguanidino-pentanamide chain. Reported activity values (11, 6, 6), though assay details are unclear .

4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)pyrazolyl)-N,N-dimethylbenzolamine ():

Comparison :

- The target compound’s thioether linkage ((4-chlorophenyl)thio) may confer distinct redox properties compared to sulfonamide or benzylthio groups in analogs.

- The absence of a nitro or guanidino group in the target compound could reduce metabolic instability compared to Compound 16 .

Piperazine-Acetamide-Thiazole Hybrids ()

Key examples :

2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14):

- Molecular weight: 426.96 g/mol; melting point: 282–283°C.

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 18):

- Molecular weight: 438.54 g/mol; melting point: 302–303°C.

Biological Activity

The compound 4-((4-chlorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide , a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, antitumor, and enzyme inhibitory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 270.77 g/mol. The structural formula can be represented as:

Key Features

- Chlorophenyl Group : Enhances lipophilicity and biological activity.

- Thiazole Ring : Known for diverse pharmacological activities.

- Pyridine Substituent : Often associated with neuroactive properties.

Antibacterial Activity

Studies have demonstrated that compounds similar to 4-((4-chlorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide exhibit significant antibacterial properties. For instance, derivatives containing the thiazole moiety have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 18 |

| Compound B | S. aureus | 20 |

| Target Compound | Bacillus subtilis | 22 |

Antifungal Activity

Research indicates that thiazole derivatives can also possess antifungal activity. Compounds similar to the target compound have shown effectiveness against fungi such as Candida albicans.

Antitumor Activity

The compound's potential as an antitumor agent is supported by studies indicating that thiazole derivatives can inhibit cancer cell proliferation. For example, in vitro studies on breast cancer cell lines demonstrated a significant reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Enzyme Inhibition

Acetylcholinesterase Inhibition : Compounds related to the target structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

| Compound | AChE Inhibition (%) at 100 µM |

|---|---|

| Compound A | 75 |

| Target Compound | 85 |

Urease Inhibition : The target compound has also been studied for urease inhibition, which is crucial in treating infections caused by Helicobacter pylori.

Case Studies

- Study on Antibacterial Properties :

- Antitumor Activity Assessment :

- Enzyme Inhibition Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.